

Application Notes and Protocols: (R)-TCO-OH for Peptide Labeling and Tracking

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Compound of Interest

Compound Name: (R)-TCO-OH

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Introduction

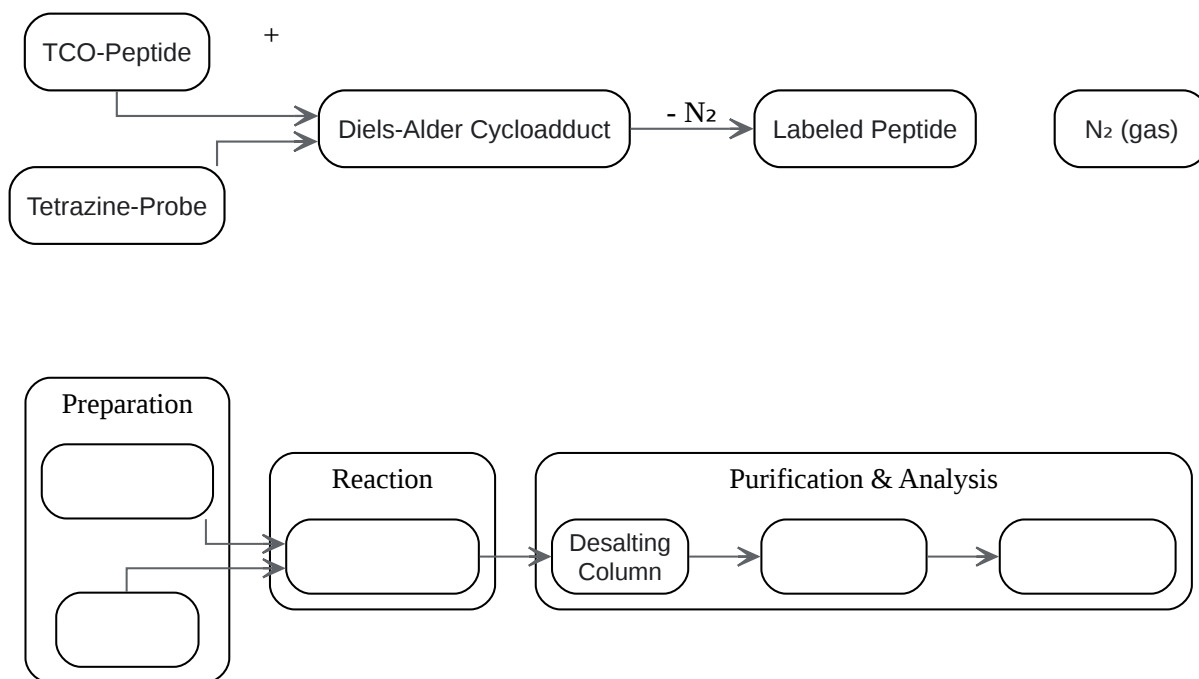
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This reaction, often referred to as the TCO-tetrazine ligation, is characterized by exceptionally fast reaction kinetics (up to $10^6 \text{ M}^{-1}\text{s}^{-1}$), high specificity, and the ability to proceed in complex biological media without the need for a catalyst.[2][3][4]

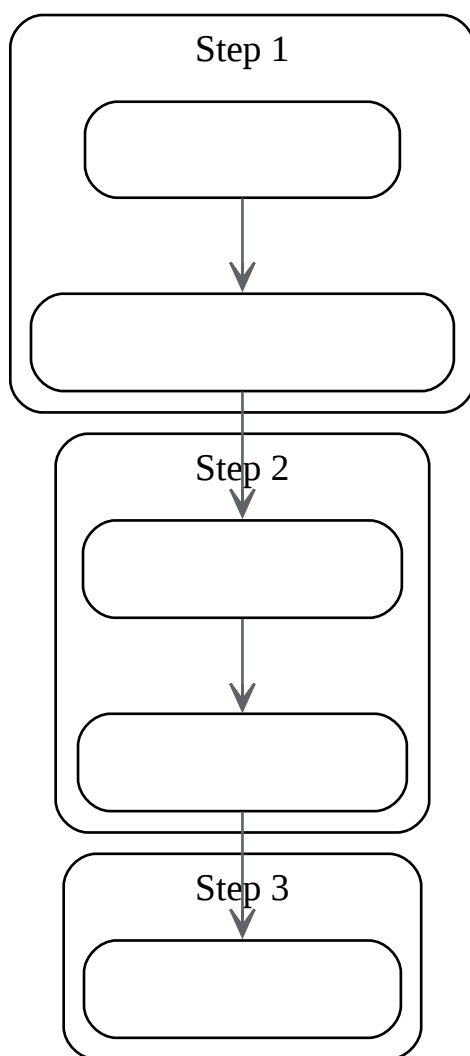
(R)-trans-Cyclooctenol ((R)-TCO-OH) is a key building block in this field.[5][6] While the hydroxyl group of (R)-TCO-OH is not typically used for direct conjugation to peptides, it serves as a crucial synthetic handle for the creation of a variety of functionalized TCO derivatives, such as TCO-NHS esters or TCO-maleimides. These activated TCO reagents can then be readily conjugated to peptides at specific amino acid residues (e.g., lysines or cysteines).

Once a peptide is labeled with a TCO moiety, it can be tracked in vitro or in vivo by introducing a tetrazine-conjugated probe. This probe can be a fluorescent dye for cellular imaging, a radiolabel for PET or SPECT imaging, or a therapeutic agent for targeted delivery.[7][8][9][10] The rapid and specific nature of the TCO-tetrazine ligation allows for efficient labeling and tracking even at low concentrations, making it an invaluable tool for a wide range of applications in research and drug development.[4][11]

Principle of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction where the electron-deficient tetrazine (the diene) reacts with the strained and electron-rich trans-cyclooctene (the dienophile).^[1] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.^{[1][3]} The reaction is irreversible and produces no toxic byproducts, making it highly suitable for biological applications.^[3]





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